molecular formula C15H19N3O2S B184135 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 20887-01-8

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

Cat. No. B184135
CAS RN: 20887-01-8
M. Wt: 305.4 g/mol
InChI Key: JYDWJEICQVGGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DFT Calculations on Molecular Structure

    • Application : The compound is used in the study of molecular geometry, vibrational frequencies, and chemical shift values .
    • Method : Density functional methods (BLYP and B3LYP) with the 6-31G (d) basis set are used for calculations .
    • Results : The results provide the molecular structure, while the IR and NMR analyses provide a basis for the future design of efficient materials containing a 1,2,4-triazole core .
  • Inhibition of TrkA Kinase

    • Application : The compound is used as an inhibitor for TrkA kinase .
    • Method : The structure of TrkA kinase bound to the inhibitor was determined using X-ray diffraction .
    • Results : The inhibitor was found to bind to TrkA kinase in a unique way, providing insights for the development of new drugs .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDWJEICQVGGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175015
Record name (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

CAS RN

20887-01-8
Record name (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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